Ethyl 2-chloro-6-fluorophenylacetate
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Overview
Description
Ethyl 2-chloro-6-fluorophenylacetate is an organic compound with the molecular formula C10H10ClFO2. It is a colorless to light yellow clear liquid at room temperature. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Ethyl 2-chloro-6-fluorophenylacetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-6-fluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often include purification steps such as distillation or recrystallization to obtain the desired purity of the final product .
Chemical Reactions Analysis
Ethyl 2-chloro-6-fluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to produce 2-chloro-6-fluorophenylacetic acid and ethanol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents such as potassium permanganate for oxidation reactions .
Scientific Research Applications
Ethyl 2-chloro-6-fluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-6-fluorophenylacetate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of both chlorine and fluorine atoms in the molecule can influence its reactivity and the types of reactions it undergoes .
Comparison with Similar Compounds
Ethyl 2-chloro-6-fluorophenylacetate can be compared with similar compounds such as:
Ethyl 2-chlorophenylacetate: Lacks the fluorine atom, which can affect its reactivity and the types of reactions it undergoes.
Ethyl 2-fluorophenylacetate: Lacks the chlorine atom, which also influences its chemical behavior.
Ethyl 2-bromo-6-fluorophenylacetate: Contains a bromine atom instead of chlorine, which can lead to different reactivity patterns due to the larger atomic size and different electronegativity of bromine compared to chlorine.
The presence of both chlorine and fluorine atoms in this compound makes it unique and can provide distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(2-chloro-6-fluorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWCLHPMDWPDNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369797 |
Source
|
Record name | Ethyl 2-chloro-6-fluorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214262-85-8 |
Source
|
Record name | Ethyl 2-chloro-6-fluorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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